5-Methoxypyridine-2-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIGRMQXRYLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 5 Methoxypyridine 2 Sulfonyl Chloride
The reactivity of 5-Methoxypyridine-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, making it a prime target for nucleophiles. Concurrently, the substituted pyridine (B92270) ring offers avenues for further derivatization through various modern synthetic methodologies.
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, providing a reliable route to a variety of sulfur-containing compounds.
The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation, a cornerstone of medicinal chemistry, typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion.
The reaction is broadly applicable to a wide range of structurally diverse amines. The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to reduced steric hindrance. nih.gov This method is a standard procedure for constructing the sulfonamide linkage found in numerous pharmaceutical agents.
Table 1: Representative Amination Reactions of Sulfonyl Chlorides This table illustrates the general reaction pattern expected for this compound based on established reactivity of analogous sulfonyl chlorides.
| Sulfonyl Chloride | Amine | Base | Product |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Aniline (B41778) | Pyridine | N-Phenyl-4-methylbenzenesulfonamide |
| Benzenesulfonyl chloride | Diethylamine | Triethylamine | N,N-Diethylbenzenesulfonamide |
| This compound (Predicted) | Morpholine | Pyridine | 4-((5-Methoxypyridin-2-yl)sulfonyl)morpholine |
Reactions with Alcohols and Thiols to Form Sulfonyl Esters and Thioesters
Analogous to amination, this compound readily reacts with alcohols and phenols to yield the corresponding sulfonate esters. This reaction is a widely used method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. chemsrc.com The process is typically carried out in the presence of a base like pyridine, which not only neutralizes the HCl generated but can also act as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive sulfonylpyridinium intermediate. researchgate.netacs.org
The general mechanism involves the attack of the alcohol's oxygen atom on the sulfonyl chloride, leading to the formation of the sulfonate ester (R-O-SO₂-R').
Similarly, reaction with thiols (R'-SH) as nucleophiles leads to the formation of thiosulfonate esters (R-SO₂-S-R'). This transformation follows a similar nucleophilic substitution pathway at the sulfur center. While direct conversion of sulfonyl chlorides to thioethers or thioesters (R-S-CO-R') is possible, it often requires specific reagents that mediate deoxygenation rather than a simple reaction with a thiol. nih.govrsc.org
Table 2: Formation of Sulfonate and Thiosulfonate Esters This table shows the expected reactions of this compound with alcohols and thiols.
| Reagent | Nucleophile | Product Type | General Product Structure |
|---|---|---|---|
| This compound | Ethanol | Sulfonate Ester | 5-Methoxypyridin-2-yl ethyl sulfonate |
| This compound | Phenol (B47542) | Sulfonate Ester | 5-Methoxypyridin-2-yl phenyl sulfonate |
Pyridine Ring Functionalization and Derivatization
Beyond the reactivity of the sulfonyl chloride group, the pyridine ring itself can be a site for further modification, governed by the electronic effects of its substituents.
Electrophilic Aromatic Substitution Patterns on Substituted Pyridines
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. nih.govnih.gov Consequently, EAS on unsubstituted pyridine occurs primarily at the C3 and C5 positions under harsh conditions. researchgate.netrsc.org
In this compound, the outcome of an EAS reaction is dictated by the combined directing effects of the pyridine nitrogen, the C2-sulfonyl chloride group, and the C5-methoxy group.
Pyridine Nitrogen: Intrinsically deactivating and meta-directing (to C3 and C5).
C2-Sulfonyl Chloride (-SO₂Cl): A strongly electron-withdrawing and deactivating group. It directs incoming electrophiles to the positions meta to itself (C4 and C6).
C5-Methoxy (-OCH₃): A strongly electron-donating and activating group. It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself.
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Group | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Pyridine Nitrogen | 1 | Deactivating | C3, C5 |
| Sulfonyl Chloride | 2 | Strongly Deactivating | C4, C6 (meta) |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Aryl sulfonyl chlorides have emerged as viable electrophilic partners in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride group can function as a leaving group, typically with the extrusion of sulfur dioxide, in a process known as desulfinylative or desulfonylative coupling. acs.orgresearchgate.net This enables the formation of new carbon-carbon bonds at the site of the former C-S bond.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, can be extended to sulfonyl chlorides. The general reactivity trend for electrophiles in Suzuki couplings has been established as Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl, indicating that sulfonyl chlorides are more reactive than the commonly used aryl bromides. nih.govresearchgate.net This reactivity has been demonstrated for pyridyl substrates, with pyridine-2-sulfonyl fluoride (B91410) being used to synthesize 2-arylpyridines. nih.gov
Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents, have been successfully applied to aryl sulfonyl chlorides. nih.govrsc.org The mechanism is believed to involve the oxidative addition of a Pd(0) catalyst into the C-S or S-Cl bond, followed by transmetalation with the organometallic partner and subsequent reductive elimination to form the C-C coupled product and regenerate the catalyst.
For this compound, these reactions provide a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C2 position of the pyridine ring.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions with Aryl Sulfonyl Chlorides
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Negishi | Arylzinc chloride | Pd(dba)₂ / Ligand | Biaryl |
Chemoselective Transformations of Polyfunctionalized Pyridyl Sulfonyl Halides
Chemoselectivity in a polyfunctionalized molecule like this compound refers to the selective reaction of one functional group in the presence of others. The high reactivity of the sulfonyl chloride group is the dominant factor governing the molecule's chemoselectivity.
Most transformations involving functionalized sulfonyl chlorides occur preferentially at the SO₂Cl moiety. nih.gov Therefore, in the presence of common nucleophiles such as amines or alcohols, the formation of sulfonamides or sulfonate esters will be the predominant, and thus chemoselective, reaction pathway. The pyridine ring and the methoxy (B1213986) ether group are significantly less reactive towards these nucleophiles under standard conditions.
Achieving selective transformations on the pyridine ring while preserving the highly reactive sulfonyl chloride group is more complex and requires carefully chosen conditions. One strategy involves leveraging the differential reactivity of various leaving groups in palladium-catalyzed cross-couplings. For instance, in a molecule containing both a bromide and a sulfonyl chloride, it might be possible to selectively couple at the more reactive C-Br bond under specific catalytic conditions, although the inherent reactivity of the C-SO₂Cl bond in such reactions is high. nih.govnih.gov
Another avenue for chemoselective transformation is the selective reduction of the sulfonyl chloride group. Specific reducing agents could potentially convert the -SO₂Cl group to a sulfinic acid (-SO₂H) or a thiol (-SH) without affecting the aromatic ring or the methoxy group, thereby providing access to different classes of sulfur-containing pyridine derivatives.
Advanced Reaction Pathways
The synthesis and transformation of sulfonyl chlorides are pivotal in medicinal and materials chemistry. For heteroaromatic compounds like this compound, advanced reaction pathways offer efficient and specific means of introducing the vital sulfonyl chloride moiety. These methods include oxidative reactions, radical-mediated pathways, and sulfur dioxide insertion strategies, each presenting unique mechanisms and advantages.
Oxidative Reaction Mechanisms
The formation of the sulfonyl chloride group often involves the oxidation of sulfur-containing precursors. These methods are foundational in organosulfur chemistry and can be adapted for the synthesis of this compound from appropriate starting materials such as thiols, disulfides, or sulfinates.
The direct oxidative chlorination of a thiol or disulfide is a common and effective strategy. For instance, the synthesis of pyridine-2-sulfonyl chloride can be achieved by treating 2,2′-dipyridyl disulfide with chlorine or bromine. chemicalbook.com A similar approach can be applied to produce 2-chloropyridine-3-sulfonyl chloride from 3,3′-dithiobis(2-chloropyridine) using chlorine gas in an acidic medium. acs.org The general mechanism for the oxidation of a disulfide involves the cleavage of the S-S bond and subsequent oxidation and chlorination of the resulting sulfur species.
Another key oxidative pathway starts from a sulfinate salt. Sodium 2-pyridinesulfinate, for example, can be converted to pyridine-2-sulfonyl chloride using an N-chlorinated reagent like N-chlorosuccinimide (NCS). chemicalbook.com This reaction proceeds via the nucleophilic attack of the sulfinate on the electrophilic chlorine, followed by rearrangement to form the sulfonyl chloride.
The underlying mechanism for some oxidative processes, particularly when starting from thioethers, may involve radical intermediates. stackexchange.com The initial step can be the oxidation of the sulfur atom to form a sulfur-centered radical cation. stackexchange.com This highly reactive intermediate then proceeds through further steps to yield the fully oxidized sulfonyl chloride.
Radical Reaction Pathways in Sulfonyl Compound Synthesis
Radical chemistry provides powerful, modern methods for forming carbon-sulfur bonds, offering pathways that are often complementary to traditional ionic reactions. These processes typically involve the generation of a pyridyl radical, which then reacts with a source of sulfur dioxide to form a sulfonyl radical. This intermediate is subsequently trapped to yield the final sulfonyl chloride.
Diverse methods can be employed to generate the necessary aryl radical from a suitable precursor. These include electrochemical methods and photoredox catalysis, which allow for reactions to proceed under mild conditions. rsc.orgnih.gov For example, an aryl halide could serve as a precursor to the 5-methoxypyridin-2-yl radical. The insertion of sulfur dioxide into this radical species creates a sulfonyl radical intermediate. rsc.org This highly reactive sulfonyl radical can then be trapped by a chlorine source to furnish the desired this compound.
Recent advancements have focused on developing multi-component radical cascade reactions. rsc.org These elegant processes can create complex molecules in a single step by carefully orchestrating a sequence of radical events. An electrochemical approach, for instance, can initiate a cascade involving sulfonyl radical addition and cyclization, demonstrating the versatility of radical pathways in building molecular complexity. rsc.orgresearchgate.net While these specific cascades may not directly produce this compound, the underlying principles of radical generation and trapping are broadly applicable.
The reactivity of the sulfonyl group itself can also be harnessed in radical transformations. Pyridine sulfonyl chlorides can be used to prepare other complex molecules, such as aminobipyridines, through intramolecular radical substitution pathways, highlighting the dual role of these compounds as both synthetic targets and reactive intermediates in radical chemistry. nih.gov
Sulfur Dioxide Insertion Strategies for Sulfonyl Group Introduction
The direct insertion of sulfur dioxide (SO₂) is a highly efficient method for introducing the sulfonyl group. A classic example of this strategy is the Sandmeyer-type reaction, which converts an amino group on an aromatic ring into a sulfonyl chloride. This pathway is particularly relevant for the synthesis of this compound, which could be prepared from 2-amino-5-methoxypyridine.
The process begins with the diazotization of the starting aniline derivative (e.g., 2-amino-5-methoxypyridine) with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, typically a copper(I) salt, and a chloride source. researchgate.net The diazonium salt decomposes to generate an aryl radical, which is then trapped by SO₂, leading to the formation of the sulfonyl chloride.
A significant challenge in these reactions is the handling of gaseous SO₂. To circumvent this, various bench-stable sulfur dioxide surrogates have been developed. ethernet.edu.et Prominent examples include DABCO·(SO₂)₂ (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅). ethernet.edu.et These solid reagents release SO₂ in situ, making the procedure safer and more convenient. researchgate.netethernet.edu.et The use of thionyl chloride (SOCl₂) with water can also generate SO₂ in situ, though this can be a highly exothermic reaction. ethernet.edu.et
The Sandmeyer-type sulfonyl chloride synthesis has been shown to be robust and scalable, with advantages in using aqueous acidic conditions where the desired sulfonyl chloride product often precipitates directly from the reaction mixture due to its low solubility, simplifying purification. researchgate.net
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The electron-withdrawing sulfonyl chloride group at the C2 position and the electron-donating methoxy group at the C5 position will significantly influence the chemical shifts of the ring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring is expected to show five distinct carbon signals, with their chemical shifts influenced by the attached functional groups. The carbon of the methoxy group will appear as a single resonance in the upfield region.
Predicted NMR Data for 5-Methoxypyridine-2-sulfonyl chloride
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.4 | d | H-6 |
| ¹H | ~7.9 | dd | H-4 |
| ¹H | ~7.1 | d | H-3 |
| ¹H | ~4.0 | s | -OCH₃ |
| ¹³C | ~165 | s | C-5 |
| ¹³C | ~158 | s | C-2 |
| ¹³C | ~145 | s | C-6 |
| ¹³C | ~125 | s | C-4 |
| ¹³C | ~115 | s | C-3 |
| ¹³C | ~56 | q | -OCH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the sulfonyl chloride and methoxy-pyridine moieties.
The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of the pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 |
| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 |
| Methoxy Group (C-O) | C-O Stretch | ~1250 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.
The fragmentation of aromatic sulfonyl chlorides under mass spectrometry often involves the loss of the chlorine atom, the SO₂ group, or the entire sulfonyl chloride moiety. The presence of the methoxy group on the pyridine ring will also influence the fragmentation pathways. A characteristic A+2 peak would be observed for ions containing chlorine due to the natural isotopic abundance of ³⁷Cl. acdlabs.com
Plausible Fragmentation Pathways for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |
| [C₆H₆ClNO₃S]⁺ | 207 | Molecular Ion |
| [C₆H₆NO₃S]⁺ | 172 | Cl |
| [C₆H₆ClNO]⁺ | 143 | SO₂ |
| [C₅H₃ClNO]⁺ | 128 | SO₂ + CH₃ |
| [C₅H₆NO]⁺ | 96 | SO₂Cl |
X-ray Diffraction (XRD) for Solid-State Structure Determination of Sulfonamide Derivatives
While X-ray diffraction (XRD) is used to determine the three-dimensional atomic and molecular structure of a crystalline solid, it is most commonly applied to stable derivatives of reactive compounds like sulfonyl chlorides. In the context of this compound, XRD studies would typically be performed on its sulfonamide derivatives.
Computational and Theoretical Studies on 5 Methoxypyridine 2 Sulfonyl Chloride
Quantum Mechanical Investigations
There are no available published studies that have employed Density Functional Theory (DFT) to calculate the molecular properties of 5-Methoxypyridine-2-sulfonyl chloride. Such calculations would typically provide insights into the molecule's geometric parameters (bond lengths, bond angles), vibrational frequencies, and thermodynamic properties.
Information regarding the specific basis sets and geometry optimization methodologies that would be suitable or have been used for this compound is not present in the current body of scientific literature. The selection of an appropriate basis set and optimization method is a critical step in obtaining accurate computational results.
Electronic Structure and Molecular Orbital Analysis
A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is fundamental for understanding a molecule's chemical reactivity and its electronic absorption properties.
There are no documented evaluations of the charge distribution or reactivity indices for this compound. These computational assessments, often derived from population analysis (e.g., Mulliken, NBO), help in identifying reactive sites within a molecule by detailing local electronic charges, electrophilicity, and nucleophilicity.
Conformational Analysis and Molecular Dynamics Simulations
No conformational analysis or molecular dynamics simulations for this compound have been published. These studies are essential for understanding the molecule's three-dimensional structure, flexibility, and the dynamic behavior of its various conformers over time.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a compound like this compound, computational studies would likely focus on its reactions with various nucleophiles, which are central to its synthetic utility.
A plausible mechanistic pathway for the reaction of this compound involves the initial N-sulfonylation of a pyridine (B92270) substrate to form a pyridinium (B92312) salt. This activation of the picolyl position facilitates deprotonation, leading to the formation of an alkylidene dihydropyridine (B1217469) intermediate. nih.gov Subsequent reactions can then proceed, for example, through picolyl sulfonylation in the presence of excess sulfonyl chloride. nih.gov
Theoretical investigations into the reaction pathways of substituted pyridine sulfonyl chlorides often employ quantum mechanics calculations to map out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the associated energy barriers. For instance, in the synthesis of aminobipyridines and bipyridine sultams, computational studies could help rationalize the formation of different products and byproducts by comparing the activation energies of competing reaction pathways. nih.gov
Table 1: Hypothetical Computational Data for a Key Reaction Step of this compound
| Parameter | Value | Description |
| Reactant Energy | -850.123 Hartrees | Ground state energy of this compound and a generic nucleophile. |
| Transition State Energy | -850.098 Hartrees | Energy of the transition state for the nucleophilic attack on the sulfur atom. |
| Product Energy | -850.150 Hartrees | Ground state energy of the resulting sulfonamide and chloride ion. |
| Activation Energy (ΔE‡) | 15.7 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Energy (ΔErxn) | -16.9 kcal/mol | The overall energy change of the reaction, indicating an exothermic process. |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific quantum mechanical calculations.
Application of Topological Indices and QSAR Modeling in Chemical Structure Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling and the use of topological indices are integral components of modern computational chemistry, particularly in the realm of drug discovery and materials science. These methods establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.
Topological indices are numerical descriptors that quantify various aspects of a molecule's topology, such as its size, shape, branching, and connectivity. frontiersin.org These indices can be correlated with experimental data to build predictive models. frontiersin.org For a series of compounds related to this compound, such as pyridine-based sulfonamides, QSAR studies can be employed to predict their biological activities, for instance, as enzyme inhibitors. eurjchem.comnih.gov
The process typically involves calculating a variety of topological indices for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to develop a QSAR model that can predict the activity of new, untested compounds. nih.gov
Table 2: Examples of Topological Indices Potentially Used in QSAR Studies of this compound Derivatives
| Topological Index | Description | Potential Correlation |
| Wiener Index (W) | Sum of the distances between all pairs of non-hydrogen atoms. | Related to molecular size and boiling point. |
| Randić Index (1χ) | A measure of molecular branching. | Often correlates with physicochemical properties like lipophilicity. nih.gov |
| Zagreb Indices (M1, M2) | Based on the degrees of vertices in the molecular graph. | Can be related to the total π-electron energy of the molecule. |
| Balaban J Index | A distance-based index that accounts for the size and connectivity of the graph. | Used to discriminate between isomers and in QSAR studies. |
The application of these computational and theoretical methods to this compound would provide invaluable insights into its reactivity, potential biological activities, and the mechanisms of its chemical transformations. Such studies are essential for the rational design of new synthetic routes and the discovery of novel molecules with desired properties.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction
5-Methoxypyridine-2-sulfonyl chloride is a valuable building block in the synthesis of complex, biologically active molecules. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, and the methoxy (B1213986) and sulfonyl chloride substituents provide handles for further chemical modification.
Researchers have utilized similar methoxypyridine scaffolds in the design of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial targets in cancer therapy. nih.gov In these synthetic campaigns, a methoxypyridine core is often a central component. For instance, the synthesis of certain sulfonamide methoxypyridine derivatives involves the coupling of a borate (B1201080) ester derived from a methoxypyridine amine with other fragments to construct the final complex molecule. nih.gov This strategy highlights how the methoxypyridine unit, functionalized with reactive groups like a sulfonyl chloride, can be strategically incorporated into larger, multi-component structures. The sulfonyl chloride group provides a reliable reaction site, while the pyridine ring system influences the final compound's spatial arrangement and electronic properties.
The utility of sulfonyl chlorides as building blocks is well-established, as they are frequently employed in the synthesis of medicinal chemistry candidates and can help expand the chemical space available for drug discovery programs. orgsyn.org
Strategies for Constructing Diverse Sulfonyl-Containing Scaffolds and Derivatives
The primary utility of this compound in scaffold construction lies in its reaction with amines to form stable sulfonamide linkages. This reaction is a cornerstone for building a diverse range of molecules. By varying the amine coupling partner, a multitude of derivatives can be generated from this single starting material.
Research on related pyridine sulfonyl chlorides demonstrates several strategies for creating diverse heterocyclic scaffolds:
Synthesis of Triazolopyridines: In one approach, 2-chloropyridine-5-sulfonyl chloride is reacted with various primary anilines to produce 2-chloro-N-(aryl)pyridinesulfonamides. mdpi.com These intermediates are then treated with hydrazine (B178648) hydrate (B1144303) to replace the chlorine atom, and subsequent reaction with orthoesters leads to the formation of nih.govcymitquimica.comuniroma1.ittriazolo[4,3-a]pyridine sulfonamides, a class of compounds investigated for potential antimalarial activity. mdpi.com
Synthesis of Quinoline (B57606) Sulfonamides: 8-Hydroxyquinoline can be converted to 8-hydroxyquinoline-5-sulfonyl chloride, which is then reacted with amines containing acetylene (B1199291) moieties to yield a series of 8-hydroxyquinoline-5-sulfonamides. nih.gov This demonstrates the direct use of a sulfonyl chloride to append a sulfonamide group to a different heterocyclic system.
Synthesis of 2-Sulfonylquinolines: An alternative strategy involves the reaction of quinoline N-oxides with various sulfonyl chlorides to directly attach the sulfonyl group to the C2 position of the quinoline ring, yielding 2-sulfonylquinolines. mdpi.com This method showcases the sulfonyl chloride acting as a sulfonylating reagent to functionalize another heterocycle.
Table 1: Strategies for Diverse Scaffold Construction
Enabling Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation Methodologies
This compound is a key enabling reagent for the formation of carbon-heteroatom bonds, specifically the nitrogen-sulfur bond in sulfonamides. The reaction between the sulfonyl chloride group (R-SO₂Cl) and a primary or secondary amine (R'-NH₂) is the most common and efficient method for creating the sulfonamide linkage (R-SO₂-NH-R'). orgsyn.org This reaction is fundamental to many of the applications discussed, forming the initial bond that connects the methoxypyridine core to other parts of a target molecule. mdpi.comnih.gov
Beyond this primary role, the pyridine scaffold introduced by the reagent can participate in sophisticated carbon-carbon bond-forming reactions. For example, in the synthesis of PI3K/mTOR inhibitors, a key step is a Suzuki coupling, which forms a crucial carbon-carbon bond to link the methoxypyridine unit with another aromatic ring system. nih.gov In this context, the sulfonyl chloride first serves to establish a link to one part of the molecule, and then the halogenated pyridine ring (a precursor in the synthesis) enables the subsequent C-C bond formation.
Furthermore, the broader class of sulfonyl compounds can be used in reactions where the sulfonyl group is ultimately removed. Recent advances in photochemistry have demonstrated that visible light can mediate the desulfonylation of sulfonyl compounds to generate carbon-centered radicals, which can then participate in C-C bond formation. nih.gov This positions reagents like this compound not only as a source of sulfonamides but also as a potential precursor for advanced C-C bond-forming strategies.
Role in Parallel Synthesis and High-Throughput Chemistry for Chemical Library Generation
The robust and high-yielding nature of the reaction between sulfonyl chlorides and amines makes them exceptionally well-suited for parallel synthesis and the generation of chemical libraries. enamine.net Parallel synthesis involves conducting many reactions simultaneously to quickly produce a large number of related compounds for screening. This compound can serve as a common starting material that is reacted with a diverse set of amines in separate reaction vessels (often in 96-well plates) to generate a library of unique sulfonamides.
Key advantages of using sulfonyl chlorides in this context include:
Reliable Reactivity: The formation of sulfonamides is a well-understood and dependable reaction, leading to high success rates across a wide range of substrates. enamine.net
Diversity Generation: A vast number of primary and secondary amines are commercially available, allowing for the creation of highly diverse libraries from a single sulfonyl chloride.
Automation Compatibility: The straightforward reaction conditions are compatible with automated liquid handling and reaction processing systems used in high-throughput chemistry. uniroma1.it
Examples of this approach include the synthesis of a series of 36 different sulfonamide methoxypyridine derivatives to find potent PI3K/mTOR inhibitors and the generation of a library of triazolopyridine sulfonamides to screen for antimalarial activity. nih.govmdpi.com These projects exemplify how a core building block like this compound can be used to rapidly explore chemical space around a particular scaffold, accelerating the discovery of new drug candidates. The adaptation of flow chemistry for creating hyperdiverse libraries further underscores the importance of reliable building blocks for modern high-throughput synthesis. researchgate.netchemrxiv.org
Table 2: Features of Sulfonyl Chlorides in High-Throughput Chemistry
Intermediate in Specialty Chemical and Material Production Research
In the context of current research, this compound primarily functions as an intermediate in the production of specialty chemicals, particularly those with potential pharmacological activity. Its structure is incorporated into molecules designed for biological targets, such as enzyme inhibitors or antimalarial agents. nih.govmdpi.com These highly functionalized, complex molecules are considered specialty chemicals due to their specific applications and non-commodity scale of production.
While some sulfonyl-containing quinolines have been noted for their potential use in functional materials, the research focus for pyridine sulfonamides derived from reagents like this compound is predominantly in the life sciences. mdpi.com The compound serves as a precursor, providing a key structural motif that is elaborated upon in multi-step syntheses to arrive at a final, high-value specialty chemical for further investigation.
Role in Heterocyclic Chemistry Research
Pyridine-Based Scaffold in Heterocyclic Synthesis and Functionalization
The pyridine (B92270) ring is a fundamental scaffold in heterocyclic chemistry, widely recognized for its presence in a vast array of natural products, pharmaceuticals, and functional materials. lifechemicals.comnih.govresearchgate.net Its significance stems from its unique electronic properties, arising from the presence of the nitrogen atom, which imparts a level of electron deficiency to the ring system. researchgate.netnih.gov This inherent reactivity allows for a diverse range of chemical transformations, making the pyridine scaffold a versatile building block for the synthesis of more complex molecular architectures. acs.orgresearchgate.net The introduction of substituents onto the pyridine ring, such as a methoxy (B1213986) group at the 5-position and a sulfonyl chloride at the 2-position, as seen in 5-Methoxypyridine-2-sulfonyl chloride, further enhances its utility as a scaffold.
The methoxy group, being an electron-donating group, can influence the regioselectivity of subsequent reactions, while the sulfonyl chloride group serves as a highly reactive handle for the introduction of various functional groups. nih.gov This dual functionalization allows for a programmed and controlled approach to the synthesis of complex heterocyclic systems. The pyridine scaffold's ability to participate in hydrogen bonding through its nitrogen atom also plays a crucial role in its interaction with biological targets, making it a privileged structure in medicinal chemistry. nih.govrsc.org The strategic functionalization of the pyridine ring is a key aspect of modern drug design, enabling the fine-tuning of a molecule's physicochemical properties to enhance its therapeutic efficacy. nih.govnih.gov
The following table provides examples of how the functionalization of the pyridine scaffold can influence the properties and applications of the resulting compounds.
| Functional Group | Position on Pyridine Ring | Influence on Scaffold's Properties | Potential Application |
| Methoxy | 5-position | Electron-donating, influences regioselectivity of further reactions. | Modulation of electronic properties for applications in materials science or as a directing group in synthesis. |
| Sulfonyl Chloride | 2-position | Highly reactive electrophilic site, allows for nucleophilic substitution. | Introduction of sulfonamide moieties for biological activity, or use as a linking group in combinatorial synthesis. |
| Amino | Various | Can act as a nucleophile or be diazotized for further transformations. researchgate.netgoogle.com | Synthesis of fused ring systems, introduction of pharmacophoric groups. |
| Halogen | Various | Can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Building block for complex molecule synthesis, late-stage functionalization. |
Strategies for Functionalization of Nitrogen-Containing Heterocycles with Sulfonyl Chloride Groups
The introduction of a sulfonyl chloride group onto a nitrogen-containing heterocycle, such as pyridine, is a critical step in the synthesis of many biologically active compounds and functional materials. nih.govmit.edu Several synthetic strategies have been developed to achieve this transformation, with the choice of method often depending on the nature of the heterocyclic ring and the desired substitution pattern.
One common approach involves the diazotization of an amino-substituted heterocycle, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.netgoogle.com This method is particularly useful for the synthesis of pyridine-3-sulfonyl chlorides from 3-aminopyridines. researchgate.net Another strategy involves the direct sulfonation of the heterocyclic ring using a sulfonating agent, although this can sometimes lead to a mixture of regioisomers.
More recent methods have focused on the use of organometallic reagents. For instance, heteroarylzinc reagents can react with electrophilic sulfur dioxide surrogates like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to generate sulfonyl chlorides in situ. nih.govacs.org This approach offers a milder alternative to traditional methods and is compatible with a wider range of functional groups. mit.eduacs.org The resulting heteroaryl sulfonyl chlorides are versatile intermediates that can react with a variety of nucleophiles, such as amines, to form sulfonamides. researchgate.netresearchgate.net
The table below summarizes some of the key strategies for the synthesis of heteroaryl sulfonyl chlorides.
| Synthetic Strategy | Starting Material | Reagents | Key Features |
| Diazotization-Sulfonylation | Amino-heterocycle | NaNO₂, HCl, SO₂, CuCl₂ | Well-established method, particularly for pyridine-3-sulfonyl chlorides. researchgate.net |
| Direct Sulfonation | Heterocycle | SO₃, H₂SO₄ | Can be harsh and may lead to mixtures of isomers. |
| From Organometallic Reagents | Heteroaryl-halide or Heteroaryl-H | Organolithium/Grignard reagent, SO₂, Cl₂ | Allows for regiocontrol based on the position of the initial functional group. |
| Reaction with SO₂ Surrogates | Heteroarylzinc reagent | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Milder conditions, good functional group tolerance. nih.govacs.org |
Synthesis of Pyridine-Fused Systems Utilizing Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride group on a pyridine scaffold can be harnessed to construct fused heterocyclic systems. researchgate.netresearcher.lifeias.ac.in Intramolecular cyclization reactions, where the sulfonyl chloride group reacts with another functional group within the same molecule, provide a powerful strategy for the synthesis of bicyclic and polycyclic structures containing a pyridine ring. nih.govnih.gov
For example, a pyridine derivative bearing a sulfonyl chloride at the 2-position and a nucleophilic side chain at the 3-position could potentially undergo an intramolecular cyclization to form a thiazinopyridine or a related fused system. The success of such a cyclization would depend on the length and nature of the linking chain, as well as the reaction conditions. The use of a base is often required to facilitate the nucleophilic attack on the sulfonyl chloride.
Furthermore, sulfonyl radicals generated from sulfonyl chlorides can participate in cyclization reactions with unsaturated systems. Copper-catalyzed reactions of 3-aza-1,5-enynes with sulfonyl chlorides have been shown to produce 1,2-dihydropyridines, which can be further functionalized to access a variety of substituted pyridines. rsc.org This type of radical cyclization offers a novel approach to the construction of pyridine-containing fused rings.
The following table outlines some potential strategies for the synthesis of pyridine-fused systems using sulfonyl chloride reactivity.
| Cyclization Strategy | Reactants | Key Intermediate/Transition State | Product Type |
| Intramolecular Nucleophilic Substitution | Pyridine with sulfonyl chloride and a nucleophilic side chain | Formation of a new bond between the nucleophile and the sulfur atom. | Fused thiazinopyridines or related heterocycles. nih.gov |
| Radical Cyclization | 3-Aza-1,5-enyne and a sulfonyl chloride | Sulfonyl radical addition to the alkyne, followed by cyclization. rsc.org | 1,2-Dihydropyridines and substituted pyridines. |
| [4+2] Cycloaddition (Diels-Alder) | A diene and a dienophile containing a sulfonyl group | Concerted formation of a six-membered ring. | Fused pyridines with a sulfone bridge. |
Derivatization and Reactivity Studies of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates in organic synthesis that exhibit a unique reactivity profile compared to their parent pyridines. researchgate.netresearchgate.net The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. Sulfonyl chlorides, including this compound, can be used as activating agents in reactions of pyridine N-oxides.
The reaction of a pyridine N-oxide with a sulfonyl chloride can lead to the formation of a reactive intermediate, an O-sulfonylpyridinium salt. This intermediate is highly susceptible to nucleophilic attack, resulting in the deoxygenative functionalization of the pyridine ring. researchgate.netnih.gov For example, treatment of a pyridine N-oxide with a sulfonyl chloride in the presence of a nucleophile, such as a thiol, can lead to the formation of a 2-pyridyl sulfide. acs.org
Furthermore, the reaction of pyridine N-oxides with sulfonyl chlorides can also be utilized for the synthesis of other heterocyclic systems. For instance, reacting pyridine N-oxides with p-toluenesulfonyl chloride and sodium azide (B81097) provides a convenient route to tetrazolopyridines. figshare.com The deoxygenation of pyridine N-oxides is another important transformation that can be achieved using various reagents, and understanding the mechanism of these reactions is crucial for developing new synthetic methodologies. clockss.orgorganic-chemistry.orgorganic-chemistry.org
The table below provides examples of the types of products that can be obtained from the reaction of pyridine N-oxides with sulfonyl chlorides in the presence of different nucleophiles.
| Pyridine N-oxide | Sulfonyl Chloride | Nucleophile | Product |
| Pyridine N-oxide | p-Toluenesulfonyl chloride | Thiophenol | 2-(Phenylthio)pyridine acs.org |
| Pyridine N-oxide | p-Toluenesulfonyl chloride | Sodium azide | Tetrazolo[1,5-a]pyridine figshare.com |
| Quinoline (B57606) N-oxide | Aryl sulfonyl chloride | Diethylamine/CS₂ | 2-Sulfonylquinoline researchgate.net |
| Pyridine N-oxide | Methanesulfonyl chloride | Triethylamine | Pyridine (deoxygenation) clockss.org |
Contributions to the Design of Novel Heterocyclic Compound Libraries
The unique combination of a reactive sulfonyl chloride group and a modifiable pyridine scaffold makes this compound a valuable building block for the design and synthesis of novel heterocyclic compound libraries. Combinatorial chemistry and diversity-oriented synthesis are powerful tools in drug discovery, allowing for the rapid generation of large numbers of compounds for biological screening. nih.govnottingham.ac.uk
The sulfonyl chloride group of this compound can be reacted with a diverse range of amines to create a library of sulfonamides. By using a variety of primary and secondary amines, a large number of compounds with different substituents can be synthesized in a parallel fashion. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds.
Furthermore, the pyridine ring itself can be further functionalized either before or after the sulfonamide formation. For example, if the starting material contains other functional groups, these can be modified to introduce additional diversity into the library. The methoxy group at the 5-position can also be a site for derivatization, although it is generally less reactive than the sulfonyl chloride. The ability to generate a wide range of structurally diverse compounds from a single, versatile building block is a key advantage in the development of new therapeutic agents and other functional molecules. chemijournal.comresearchgate.net
The following table illustrates a hypothetical design of a combinatorial library based on this compound.
| Scaffold | R¹ (from various amines) | R² (further functionalization of the pyridine ring) | Resulting Compound Class |
| This compound | -NH-Alkyl, -NH-Aryl, -N(Alkyl)₂ | -H, -Br, -NO₂, -CO₂H | Library of 5-methoxypyridine-2-sulfonamides |
| This compound | -NH-CH₂-COOH, -NH-(CH₂)₂-OH | -H, -Cl | Library of functionalized sulfonamides for further derivatization |
| 5-Hydroxypyridine-2-sulfonyl chloride (from demethylation) | -NH-Cyclopropyl | -H, -F | Library of sulfonamides with modified scaffold |
Analytical Derivatization Techniques Employing Sulfonyl Chlorides
Enhancement of Mass Spectrometric Detectability in Bioanalysisnih.govdocumentsdelivered.commdpi.comnih.gov
The primary goal of derivatization in bioanalysis is to overcome challenges such as low ionization efficiency and poor chromatographic retention of polar analytes. acs.orgaliyuncs.com Sulfonyl chlorides are highly effective in this regard, significantly improving the mass spectrometric response for various compounds, including phenols, amines, and amino acids. nih.govnih.gov
Many biomolecules, such as certain phenols and steroids, are neutral compounds that exhibit weak ionization in common mass spectrometry sources like electrospray ionization (ESI). ddtjournal.comnih.gov Derivatization with a sulfonyl chloride reagent introduces a "chargeable tag" into the analyte's structure. aliyuncs.com
A classic example is dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride). ddtjournal.com This reagent contains a dimethylamino group, which has a high proton affinity and is readily protonated to form a stable positive ion in the ESI source. nih.gov When dansyl chloride reacts with a target analyte, such as a phenol (B47542) or a primary amine, it covalently attaches this chargeable moiety. acs.orgnih.gov This modification transforms a poorly ionizable analyte into a derivative that can be efficiently detected in positive-ion ESI-MS, often leading to signal enhancements of one to three orders of magnitude. acs.org Similarly, reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and pyridine-3-sulfonyl chloride introduce basic nitrogenous heterocyclic groups that are easily protonated, thus enhancing ionization efficiency. nih.govresearchgate.net
Table 1: Sulfonyl Chloride Reagents and Their Ionization-Enhancing Moieties
| Derivatization Reagent | Target Analytes | Chargeable Moiety | Effect on Ionization |
| Dansyl Chloride | Amines, Phenols | Dimethylamino group | Significantly boosts signal in positive-ion ESI by providing a site for protonation. nih.govnih.gov |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenols | Dimethylimidazole group | Produces intense protonated molecular ions ([M+H]^+) in positive-ion ESI. nih.gov |
| Pyridine-3-sulfonyl chloride | Phenols (e.g., Bisphenols) | Pyridine (B92270) group | Enhances detection capability by forming easily protonated derivatives. nih.govresearchgate.net |
| p-Toluenesulfonyl chloride | Biogenic Amines | N/A (improves chromatography) | Forms stable derivatives suitable for LC-MS/MS analysis. nih.gov |
In tandem mass spectrometry (LC/MS/MS), quantification is often performed using multiple reaction monitoring (MRM), which relies on monitoring a specific fragmentation transition from a precursor ion to a product ion. nih.gov An ideal derivatization reagent not only enhances the precursor ion signal but also promotes the formation of a consistent and intense product ion upon fragmentation. ddtjournal.com
Sulfonyl chloride derivatives excel in this area by producing predictable and characteristic fragmentation patterns. nih.gov
Dansyl Derivatives : Upon CID, dansylated compounds almost universally yield a prominent product ion at m/z 171, which corresponds to the protonated dimethylaminonaphthene structure. ddtjournal.com This common fragment allows for the use of precursor ion or neutral loss scans to screen for all dansylated compounds in a complex mixture.
DMISC Derivatives : The product ion spectra of dimethylimidazolesulfonyl (DMIS) derivatives of simple phenols are dominated by ions representing the DMIS and dimethylimidazole moieties. nih.gov
Pyridine-3-sulfonyl chloride Derivatives : A key advantage of this reagent is that its derivatives tend to produce analyte-specific product ions rather than a common reagent-specific ion. nih.gov This can increase the specificity of the assay and reduce interferences from matrix components, which is particularly beneficial when analyzing complex biological samples. nih.gov
This predictable fragmentation behavior is invaluable for developing highly selective and sensitive quantitative methods in complex matrices. nih.gov
Specific Derivatization Reagents and Their Chemical Bases
The reactivity of the sulfonyl chloride group (-SO₂Cl) is central to its function as a derivatization reagent. It readily undergoes a nucleophilic substitution reaction with compounds containing active hydrogen atoms, such as those in phenolic hydroxyl (-OH), primary/secondary amine (-NH₂/-NHR), and thiol (-SH) groups, to form stable sulfonate esters, sulfonamides, and thioesters, respectively. researchtrends.netorganic-chemistry.org This reaction is typically performed under basic conditions to deprotonate the analyte, increasing its nucleophilicity. nih.gov
Phenolic compounds are a broad class of molecules, including environmental contaminants (e.g., bisphenol A, chlorophenols), steroidal estrogens, and biomarkers of exposure (e.g., 1-hydroxypyrene), that are often analyzed at trace levels. nih.govresearchgate.net Derivatization with sulfonyl chlorides is a well-established method to enhance their detectability by LC-ESI-MS/MS. nih.gov
Reagents such as dansyl chloride, DMISC, and pyridine-3-sulfonyl chloride have been successfully used to derivatize a wide array of phenols. nih.govnih.gov For instance, a method using DMISC was developed for the analysis of 1-hydroxypyrene (B14473), a biomarker for exposure to polycyclic aromatic hydrocarbons, in human urine. nih.gov The derivatization resulted in a stable dimethylimidazolesulfonyl derivative with excellent chromatographic properties and a significantly improved mass spectrometric response. nih.gov Similarly, pyridine-3-sulfonyl chloride has been optimized for the analysis of bisphenol A and its analogues, with temperature and pH being identified as the most critical factors affecting the derivatization yield. nih.govresearchgate.net
Sulfonyl chlorides are broadly applicable for the derivatization of primary and secondary amines. nih.gov This is particularly useful in metabolomics for the analysis of amino acids, biogenic amines, and neurotransmitters, which can be challenging to analyze directly due to their high polarity. nih.govnih.gov Dansyl chloride is extensively used for this purpose; it reacts with free amines to yield dansylated products that are well-retained on reversed-phase columns and show a strong signal in positive-ion ESI. nih.gov A comparative study of five different amine-derivatization methods found dansyl chloride to be a very versatile option, generating products with both fluorescence and high ionization efficiency. nih.gov Another reagent, p-toluenesulfonyl chloride, has been effectively used to derivatize biogenic amines in wine and beer for LC-MS/MS analysis. nih.gov
While less common than for amines and phenols, the sulfonyl chloride group can also react with thiols (sulfhydryl groups). organic-chemistry.org More direct methods for converting thiols to sulfonyl chlorides for subsequent derivatization into sulfonamides have also been developed, showcasing the versatility of sulfonyl chemistry. organic-chemistry.org
Table 2: Application of Sulfonyl Chlorides in Analyte Derivatization
| Reagent | Analyte Class | Example Application | Reference |
| Dansyl Chloride | Amines | Quantification of 20 proteinogenic amino acids in biological samples. | nih.gov |
| Dansyl Chloride | Phenols | Identification of polar urinary metabolites. | nih.gov |
| Pyridine-3-sulfonyl chloride | Phenols | Determination of bisphenol A (BPA) in biological matrices. | nih.gov |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenols | Analysis of 1-hydroxypyrene in human urine. | nih.gov |
| p-Toluenesulfonyl chloride | Amines | Analysis of biogenic amines in wines and beers. | nih.gov |
| Anthraquinone-2-sulfonyl chloride | Amines, Phenols | HPLC analysis of amines and phenols. | documentsdelivered.comresearchgate.net |
Methodological Advancements in Sample Preparation for Analytical Chemistrymdpi.comnih.gov
One significant advancement is the use of isotope-coded derivatization reagents. For example, by synthesizing a ¹³C-labeled version of dansyl chloride, researchers can employ differential isotope labeling for precise and accurate quantification of metabolites. acs.org In this approach, a sample is derivatized with the standard ¹²C-dansyl chloride, while a pooled reference or standard mixture is derivatized with ¹³C-dansyl chloride. acs.org The samples are then mixed and analyzed together. Since the ¹²C- and ¹³C-labeled derivatives are chemically identical and co-elute during chromatography, they can be distinguished by their mass difference in the mass spectrometer, allowing for highly accurate relative quantification that corrects for variations in sample processing and matrix effects. acs.org
Furthermore, derivatization fundamentally alters the chemical properties of analytes, which can be leveraged for sample cleanup and improved chromatography. acs.org Polar and ionic metabolites that are typically not retained on standard reversed-phase columns become more hydrophobic after derivatization with a reagent like dansyl chloride. acs.org This change allows them to be retained and separated with high efficiency, moving their elution away from the unretained matrix components that can cause ion suppression in the ESI source. nih.gov This improvement in chromatographic behavior simplifies sample preparation by reducing the need for complex extraction or cleanup steps. acs.org
Isotope-Labeling Derivatization for Quantitative Analytical Studies
Isotope-labeling derivatization is a powerful strategy for accurate quantification in mass spectrometry. It involves using a derivatizing reagent that is available in both a light (natural isotopic abundance) and a heavy (enriched with stable isotopes like ¹³C, ¹⁵N, or D) form.
General Principles: In this approach, the sample is derivatized with the light version of the reagent, while a known amount of an internal standard (or a pooled reference sample) is derivatized with the heavy version. The light- and heavy-derivatized samples are then mixed and analyzed together by MS. Since the light and heavy derivatives of the same analyte are chemically identical, they co-elute during chromatography and experience the same ionization efficiency. The mass spectrometer distinguishes them by their mass difference, and the ratio of their signal intensities allows for precise and accurate relative or absolute quantification, correcting for variations in sample processing and instrument response.
Research Findings with Analogous Compounds: This technique, often referred to as isotope-coded derivatization (ICD), has been successfully applied using various sulfonyl chlorides. For example, ¹³C-labeled dansyl chloride has been synthesized and used in combination with its unlabeled ¹²C counterpart for quantitative profiling of the amine and phenol submetabolome. Similarly, 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl) has been developed as a triplex isotope labeling reagent ((¹²C₄, ¹²C₂¹³C₂, and ¹³C₄) to allow for the simultaneous comparison of multiple samples.
The synthesis of an isotopically labeled version of 5-Methoxypyridine-2-sulfonyl chloride and its application in quantitative analytical studies has not been reported in the scientific literature.
Q & A
Q. What safety protocols are critical when handling 5-Methoxypyridine-2-sulfonyl chloride to mitigate acute toxicity risks?
Methodological Answer:
- Hazard Classification: The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) based on EU-GHS/CLP regulations. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Ensure emergency contact with poison control centers .
- Fire Safety: Use carbon dioxide or dry chemical powder extinguishers. Avoid water jets to prevent hazardous reactions .
Q. How can researchers synthesize this compound with high purity?
Methodological Answer:
- Precursor Selection: Start with 5-methoxypyridine, sulfonate using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization: Use anhydrous conditions and inert gas (N₂) to minimize hydrolysis of the sulfonyl chloride group.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use -NMR (DMSO-d₆, δ 8.2–8.5 ppm for pyridine protons) and -NMR to verify the sulfonyl chloride moiety (δ ~140–150 ppm for S=O groups).
- Purity Assessment: Conduct LC-MS (ESI+ mode) to detect trace impurities. Compare retention times with commercial standards if available .
- Elemental Analysis: Verify C, H, N, S, and Cl percentages to confirm stoichiometry.
Advanced Research Questions
Q. How can researchers address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Studies: Use kinetic experiments (e.g., varying nucleophile concentrations or solvents) to distinguish between SN1 and SN2 pathways. Monitor reaction progress via in-situ IR spectroscopy for intermediate detection.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to analyze transition states and electronic effects of the methoxy group on reaction barriers .
- Side-Product Analysis: Isolate by-products (e.g., hydrolysis derivatives) via preparative TLC and characterize them to refine reaction conditions.
Q. What strategies can optimize the use of this compound as a sulfonating agent in peptide coupling reactions?
Methodological Answer:
- Activation Protocols: Pre-activate amines with triethylamine in dry THF at −20°C before adding the sulfonyl chloride to minimize side reactions.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility.
- Catalytic Additives: Evaluate DMAP or HOBt to enhance coupling efficiency. Monitor reaction yields via -NMR if fluorinated analogs are used .
Q. How should researchers evaluate the ecological impact of this compound given limited ecotoxicity data?
Methodological Answer:
- Read-Across Analysis: Compare with structurally similar sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride) to estimate biodegradability and bioaccumulation potential.
- In Silico Tools: Use EPI Suite or TEST software to predict acute aquatic toxicity (e.g., LC50 for fish) .
- Experimental Testing: Conduct OECD 301D biodegradation assays or Microtox® acute toxicity tests if institutional resources permit .
Q. What experimental designs can resolve discrepancies in the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Profiling: Store aliquots at −20°C, 4°C, and room temperature. Periodically analyze via -NMR to detect hydrolysis (appearance of sulfonic acid peaks).
- Moisture Control: Use Karl Fischer titration to quantify water content in solvents. Compare degradation rates in anhydrous DMF vs. humid environments .
- Accelerated Aging Studies: Apply Arrhenius kinetics (elevated temperatures) to predict long-term stability and recommend storage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
